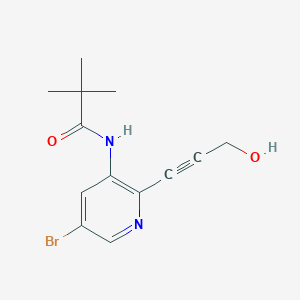

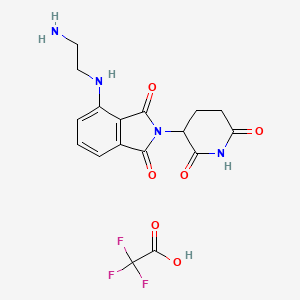

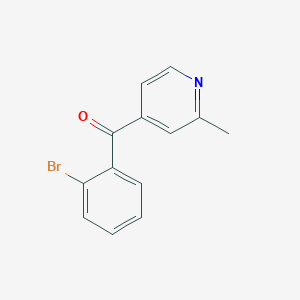

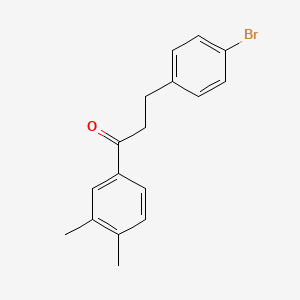

![molecular formula C14H16N2 B1373774 Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine CAS No. 1178242-67-5](/img/structure/B1373774.png)

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine

Übersicht

Beschreibung

“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is a chemical compound that contains a pyridine ring and a phenyl ring . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The molecular structure of “Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” is characterized by a pyridine and a phenyl ring . The pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .

Chemical Reactions Analysis

“Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine” can undergo various chemical reactions. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

- Application : A new series of cis-3,4-diphenylpyrrolidine derivatives were developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Method : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these derivatives .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

- Field : Biochemistry

- Application : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and their anti-angiogenic and DNA cleavage abilities were evaluated .

- Method : These novel piperidine analogues were tested for their ability to block the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities were evaluated after incubating with calf thymus DNA followed by gel electrophoresis .

- Results : Among the tested compounds, some showed significant anti-angiogenic and DNA cleavage activities compared to their respective controls and the other derivatives used in this study .

Pyrrolidine Derivatives as Inverse Agonists of RORγt

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives in Anti-Angiogenic and DNA Cleavage Studies

- Field : Medicinal Chemistry

- Application : A series of pyrrolidine derivatives were synthesized and reported as antibacterial agents . The study showed that the presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .

- Method : The study investigated the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

- Results : SAR investigation showed that, in consideration of the N′-substituents, antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph, whereas with the 4′-phenyl substituents, the activity increased in the order: 4′-PhH < 4′-PhCl < 4′-PhNO2 .

- Field : Virology

- Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results : This compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Pyrrolidine Derivatives as Antibacterial Agents

Indole Derivatives as Antiviral Agents

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNMMSVFORYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.